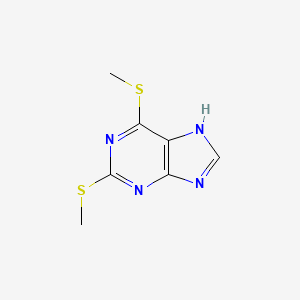
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester is a chemical compound that features a trifluoromethoxy group attached to a butyl chain, which is further linked to a carbamic acid tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis by directly introducing the tert-butoxycarbonyl group into the organic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethoxy groups on biological systems.
Mecanismo De Acción
The mechanism of action of (4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups share similar properties, such as increased metabolic stability and lipophilicity.
Carbamic Acid Esters: Other carbamic acid esters may have similar reactivity and applications but differ in their specific functional groups and properties.
Uniqueness
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester is unique due to the presence of both the trifluoromethoxy group and the carbamic acid tert-butyl ester. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H18F3NO3 |
|---|---|
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(trifluoromethoxy)butyl]carbamate |
InChI |
InChI=1S/C10H18F3NO3/c1-9(2,3)17-8(15)14-6-4-5-7-16-10(11,12)13/h4-7H2,1-3H3,(H,14,15) |
Clave InChI |
CFKJFCSGLYGDQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCOC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


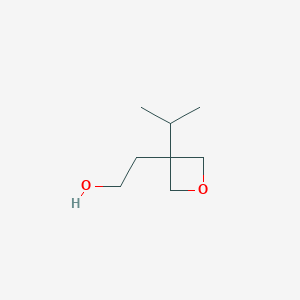
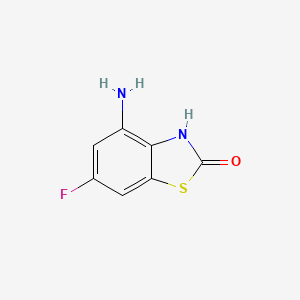
![tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11760018.png)
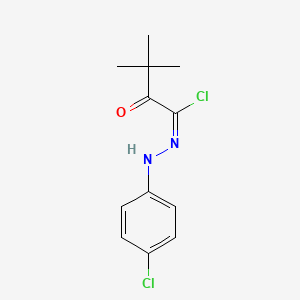

![[(3-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760035.png)
![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
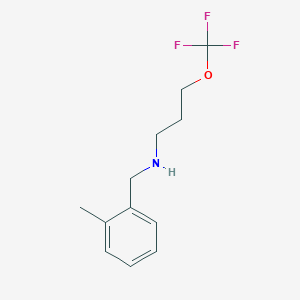
![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)
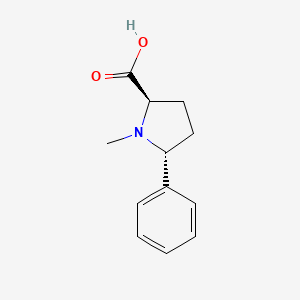
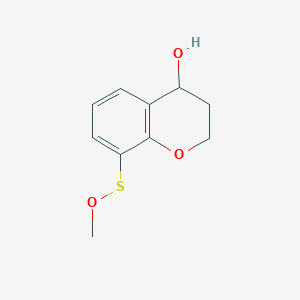
![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)
